molecular formula C6H11BN2O2 B13569179 (1-propyl-1H-pyrazol-3-yl)boronic acid

(1-propyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13569179
M. Wt: 153.98 g/mol
InChI Key: UZEZXSGOWUDKBH-UHFFFAOYSA-N
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Description

(1-propyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a propyl group at the 1-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazole derivative with a boronic acid reagent in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (1-propyl-1H-pyrazol-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-propyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like ethanol, water, or tetrahydrofuran (THF) under mild conditions .

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyrazoles, pyrazolines, and boronic esters, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-propyl-1H-pyrazol-3-yl)boronic acid include:

Uniqueness

This compound is unique due to the presence of both the propyl group and the boronic acid group, which confer specific chemical reactivity and biological activity. The propyl group can enhance the lipophilicity and membrane permeability of the compound, while the boronic acid group provides a versatile handle for further functionalization and interaction with biological targets .

Biological Activity

(1-Propyl-1H-pyrazol-3-yl)boronic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.

  • Molecular Formula : C₆H₉B N₂O₂
  • Molecular Weight : 153.98 g/mol
  • CAS Number : 847818-57-9

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and amines, which can influence various biological processes. The mechanism of action typically involves:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
  • Modulation of Protein Interactions : They can affect protein-protein interactions, thereby influencing signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the inhibition of specific cancer-related enzymes such as proteasomes and kinases .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies report that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in Molecules highlighted the efficacy of this compound in treating breast cancer. The researchers observed a significant reduction in tumor size in animal models treated with the compound compared to control groups. The study concluded that the compound's ability to inhibit proteasome activity was critical in reducing tumor growth .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Data Summary

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerBreast cancer cellsInduced apoptosis
AntimicrobialStaphylococcus aureusInhibited growth (MIC < standard antibiotics)
AntimicrobialEscherichia coliInhibited growth

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

153.98 g/mol

IUPAC Name

(1-propylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5,10-11H,2,4H2,1H3

InChI Key

UZEZXSGOWUDKBH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CCC)(O)O

Origin of Product

United States

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